N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
The compound "N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" is a derivative of sulfonamide, a group known for its wide range of pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives with a 1,4-benzodioxane nucleus, which share some structural similarities. These compounds have been synthesized and evaluated for their inhibitory activity against various enzymes and for their antimicrobial properties .
Synthesis Analysis
The synthesis of related N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives is described as a multistep process. Initially, 2,3-dihydrobenzo[1,4]dioxine-6-sulfonyl chloride is reacted with aryl amines to afford the parent compounds. These are then further modified by reactions with benzyl chloride and ethyl iodide to produce N-benzyl and N-ethyl derivatives, respectively . The synthesis involves the use of lithium hydride and N,N-dimethylformamide as reagents in the process .
Molecular Structure Analysis
The structural confirmation of the synthesized sulfonamide derivatives is achieved through various spectroscopic techniques, including FT-IR, 1H-NMR, and Mass Spectrometry (MS). These techniques provide detailed information about the molecular structure and the nature of the substituents in the compounds .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "this compound". However, the related sulfonamide derivatives synthesized in the studies are shown to interact with enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX), indicating that these compounds can participate in biochemical reactions as enzyme inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of the specific compound are not detailed in the provided papers. However, the related sulfonamide derivatives are reported to have moderate activity against BChE and AChE, and good activity against LOX. The antimicrobial and hemolytic activities of these compounds were also tested, revealing that some derivatives have proficient antimicrobial activities and are active against a selected panel of bacterial and fungal species. The hemolytic activity was assessed to determine their therapeutic utility .
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have developed a series of sulfonamides with a 1,4-Benzodioxane nucleus, investigating their synthesis and biological activities. These compounds were tested for their inhibitory effects on enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). The studies demonstrated that these compounds exhibit moderate to good activity against these enzymes, highlighting their potential as therapeutic agents. Moreover, certain derivatives showed significant antimicrobial activities against a selected panel of bacterial and fungal species. This work underscores the importance of these sulfonamides in the development of new medicinal compounds with varied biological activities (Irshad et al., 2019).
Antimicrobial Properties
Another study focused on the synthesis of N-substituted sulfonamides bearing the benzodioxane moiety, aiming to explore their antibacterial potential. The compounds synthesized showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This research highlights the significance of incorporating the benzodioxane moiety into sulfonamides to enhance their antibacterial activities (Abbasi et al., 2016).
Enzyme Inhibitory Activities
A study reported the synthesis of sulfonamide derivatives based on 1,4-Benzodioxane, assessing their pharmacological evaluation. These compounds were tested for their inhibitory activities against enzymes like BChE, AChE, and LOX. The findings revealed that most compounds demonstrated moderate activity against BChE and AChE but showed promising activity against LOX. This research contributes to the understanding of the enzyme inhibitory potential of sulfonamide derivatives, paving the way for the development of enzyme inhibitors (Irshad, 2018).
Carbonic Anhydrase Inhibition
Research into sulfonamide derivatives incorporating substituted 3-formylchromone moieties investigated their inhibition of human carbonic anhydrase isoforms. These studies found that these sulfonamides effectively inhibited carbonic anhydrase isoforms I, II, and VI, suggesting their utility as leads for novel carbonic anhydrase inhibitors with potential medicinal chemistry applications (Ekinci et al., 2012).
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c20-25(21,16-5-6-17-18(10-16)23-8-7-22-17)19-11-15-9-13-3-1-2-4-14(13)12-24-15/h1-6,10,15,19H,7-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXWJAYRPQVUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3CC4=CC=CC=C4CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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